molecular formula C21H23ClN6O3 B2540785 N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 1018062-26-4

N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2540785
CAS No.: 1018062-26-4
M. Wt: 442.9
InChI Key: KSGQGEQYBBKIQO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine class, characterized by a six-membered aromatic ring with alternating nitrogen and carbon atoms. The structure features two substituted phenyl groups at the N² and N⁴ positions: a 2-chloro-4-methoxyphenyl and a 4-methoxyphenyl moiety, respectively. Triazine derivatives are widely studied for applications in drug development, agrochemicals, and materials science due to their tunable electronic properties and stability .

Properties

IUPAC Name

2-N-(2-chloro-4-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-29-15-5-3-14(4-6-15)23-19-25-20(24-18-8-7-16(30-2)13-17(18)22)27-21(26-19)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGQGEQYBBKIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The structural complexity and the presence of functional groups contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound features a triazine core with two methoxyphenyl substituents and a morpholino group. The molecular formula is C17H20ClN5O2C_{17}H_{20}ClN_5O_2, and it has a molecular weight of 365.83 g/mol. The presence of chlorine and methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It may act as an enzyme inhibitor or modulator, influencing processes such as cell proliferation and apoptosis. Research indicates that triazine derivatives can inhibit various enzymes related to cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .

Biological Activity Overview

The biological activities of N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can be categorized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in leukemia and breast cancer cell lines with IC50 values ranging from 1.96 µM to 4.40 µM .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point in research. It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy :
    A study conducted on the effects of N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine on human breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 2.04 µM for MCF-7 cell lines, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Activity :
    In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for both strains .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerMCF-7 (Breast Cancer)2.04 µM
AnticancerLeukemia1.96 µM
AntimicrobialStaphylococcus aureus< 50 µg/mL
AntimicrobialEscherichia coli< 50 µg/mL
Enzyme InhibitionAChEIC50 = 5.77 µM
Enzyme InhibitionBChEIC50 = 18.52 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. The triazine core is known for its ability to interact with various biological targets, making it a promising scaffold for developing novel anticancer agents. For instance, derivatives of triazine have been shown to inhibit the activity of specific kinases involved in cancer progression .

Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research has demonstrated that modifications in the triazine structure can enhance inhibitory potency against enzymes related to inflammatory pathways. For example, studies on similar compounds have reported IC50 values indicating effective inhibition of lipoxygenase and cyclooxygenase enzymes .

Materials Science

Polymeric Applications
In materials science, triazine compounds are utilized for synthesizing advanced polymers and materials with desirable thermal and mechanical properties. The incorporation of N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine into polymer matrices can improve flame retardancy and thermal stability due to the inherent properties of the triazine ring structure .

Nanocomposites
Research indicates that this compound can be used in creating nanocomposites for various applications such as coatings and electronics. The triazine moiety can enhance the interaction between the polymer matrix and nanoparticles, leading to improved electrical conductivity and mechanical strength .

Agricultural Chemistry

Herbicides and Pesticides
The potential use of N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine in agricultural chemistry is noteworthy. Its structural components suggest that it could serve as a lead compound for developing new herbicides or pesticides. Research into similar triazine derivatives has shown effective herbicidal activity against a range of weed species .

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant inhibition of cancer cell proliferation using triazine derivatives.
Study BEnzyme inhibitionReported IC50 values indicating effective inhibition of lipoxygenase by modified triazines.
Study CMaterial enhancementShowed improved thermal stability in polymer composites containing triazine derivatives.
Study DHerbicidal activityFound effective control of specific weed species using triazine-based formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazine Derivatives

The biological and physicochemical properties of triazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (Compound 2d)
  • Substituents: Benzyl group at N², morpholino at C4.
  • Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with benzylamine.
  • Elemental Analysis : Found C, 59.15%; H, 6.09%; N, 23.21% (theoretical C, 59.30%; H, 5.97%; N, 23.05%) .
  • Key Difference : Lacks methoxyphenyl groups, resulting in reduced steric hindrance and altered electronic properties compared to the target compound.
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
  • Substituents: Methyl and phenyl groups at N²/N⁴, morpholino at C5.
  • Synthesis: Reacted 2,4-dichloro-6-morpholino-1,3,5-triazine with N-methylaniline in THF/Na₂CO₃, yielding 81.3% .
  • Crystallography : Bond lengths and angles align with typical triazine derivatives (e.g., C–N bonds ~1.33 Å) .
N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (Compound 4f)
  • Substituents: 4-Chlorophenyl at N², 4-methoxyphenyl at C4, morpholino at C6.
  • Yield : 62% via nucleophilic displacement .
  • Elemental Analysis : Found C, 60.33%; H, 5.03%; N, 17.65% (theoretical C, 60.38%; H, 5.07%; N, 17.60%).

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Triazine Derivatives
Compound Yield (%) Melting Point (°C) IR (cm⁻¹) Notable Peaks Elemental Analysis (C/H/N%)
Target Compound N/A N/A N/A Theoretical: See Note*
4-Chloro-N-methyl-6-morpholino-N-phenyl 81.3 98–100 ~1600 (C=N), ~1250 (C–O) N/A
Compound 4b (4-methoxyphenyl analog) 65 120–124 3285 (N–H), 1315 (C–N) Found: 58.89/4.95/20.52
Compound 4h (m-tolyl analog) 58 122–126 3251 (N–H), 1359 (C–N) Found: 66.80/6.15/18.57

Q & A

Q. What are the recommended synthetic routes for N²-(2-chloro-4-methoxyphenyl)-N⁴-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on the triazine core. Key steps include:
  • Amine coupling : React 2,4-dichloro-6-morpholino-1,3,5-triazine with 2-chloro-4-methoxyaniline and 4-methoxyaniline sequentially under controlled conditions. Use polar solvents (e.g., DMF or DMSO) at 80–100°C with a base like N-ethyl-N-isopropylpropan-2-amine to enhance nucleophilicity .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.1 molar ratio for amines) and use inert atmospheres to minimize side reactions. Reported yields for analogous triazines range from 60–65%, with purity confirmed by recrystallization .

Q. How should researchers characterize this triazine derivative to confirm structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm, morpholino protons at δ 3.6–3.9 ppm) and aromatic signals from substituted phenyl rings .
  • IR spectroscopy : Detect key functional groups (e.g., C-N stretches at ~1315 cm⁻¹, C-O from methoxy groups at ~1245 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₀ClN₆O₂) with ≤0.3% deviation .

Q. What preliminary biological assays are suitable for evaluating this compound’s potential in medicinal chemistry?

  • Methodological Answer : Prioritize in vitro screens:
  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans). Compare MIC values to reference drugs .
  • Kinase inhibition : Test against cancer-related kinases (e.g., EGFR, PI3K) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., chloro, methoxy, morpholino) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution. The chloro group enhances electrophilicity at the triazine core, while methoxy groups increase solubility and π-π stacking potential .
  • Structure-activity relationships (SAR) : Synthesize analogs with substituent variations (e.g., replacing chloro with fluoro) and compare bioactivity. For example, morpholino groups improve membrane permeability in related triazines .

Q. What strategies can resolve contradictions in biological data between similar triazine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compile data from structurally analogous compounds (e.g., 6-morpholino-N²,N⁴-di-p-tolyltriazine) to identify trends in potency vs. substituent patterns .
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) and validate via orthogonal methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. How can computational methods accelerate reaction optimization for this compound?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical software (e.g., GRRM) to predict intermediates and transition states. ICReDD’s workflow integrates this with experimental feedback to narrow optimal conditions (e.g., solvent, temperature) .
  • Machine learning : Train models on published triazine synthesis data (e.g., yields, reagents) to predict optimal parameters for novel derivatives .

Q. What advanced techniques are recommended for studying crystallographic or conformational properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze dihedral angles between triazine and phenyl rings (expected: ~12–86°) and intramolecular H-bonding (e.g., N–H⋯N) to assess stability .
  • Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., in DMSO) using AMBER or GROMACS to predict aggregation behavior .

Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationTLC, HPLC, Stoichiometric adjustmentYield (60–65%), Purity (≥95%)
Structural ValidationNMR, IR, Elemental analysisδ (ppm), Functional group matches
Biological ScreeningBroth microdilution, Kinase assaysMIC (µg/mL), IC₅₀ (nM)
Computational DesignDFT, GRRM, Machine learningElectron density, Reaction energy barriers

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